Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
Description
Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is an isoxazole derivative characterized by a 4-chlorophenyl group and a hydroxymethyl substituent at position 3 of the isoxazole ring, with an ethyl carboxylate at position 4. Isoxazoles are heterocyclic compounds known for diverse pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory effects . This compound is structurally related to several analogs synthesized for medicinal chemistry and crystallography studies, as highlighted in the provided evidence.
Properties
Molecular Formula |
C13H12ClNO4 |
|---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl 3-[(4-chlorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3 |
InChI Key |
JNSRGFNSNCTCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the isoxazole ring under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted isoxazole derivatives
Scientific Research Applications
Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for its potential therapeutic effects.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents at positions 3, 4, and 5 of the isoxazole ring. Key comparisons include:
a) Ethyl 5-[2-(4-Chlorophenyl)-2-hydroxy-ethyl]-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)-isoxazole-3-carboxylate (Compound 3h)
- Substituents : Position 5 has a 2-(4-chlorophenyl)-2-hydroxyethyl group, and position 4 includes a 2,5,5-trimethyl-1,3-dioxane ring.
- Properties : Melting point = 86–88°C, yield = 83% .
- Comparison : The additional dioxane ring increases molecular complexity and likely enhances steric hindrance compared to the target compound.
b) Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
- Substituents : Position 5 has a trifluoromethyl (-CF₃) group.
- Properties : Molecular weight = 319.66 g/mol .
c) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
- Substituents : Position 3 = phenyl, position 5 = methyl.
- Properties : Molecular weight = 231.25 g/mol .
- Comparison : The absence of chlorine and hydroxyl groups reduces polarity, likely decreasing solubility in aqueous media.
d) Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
- Substituents : Methyl ester instead of ethyl ester at position 4.
- Properties : Molecular weight ≈ 281.68 g/mol (estimated) .
- Comparison : The methyl ester may reduce steric bulk and alter pharmacokinetics compared to the ethyl variant.
Notes:
Implications of Substituent Modifications
Hydroxyl Group: Introduces hydrogen-bonding capacity, which may enhance interactions with biological targets compared to non-hydroxylated analogs (e.g., ).
Ester Groups : Ethyl esters (target compound) generally offer better metabolic stability than methyl esters .
Bulkier Substituents : Compounds with dioxane rings () or aromatic acyl groups (–7) exhibit higher steric hindrance, which could affect crystallinity and melting points.
Biological Activity
Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS# 2006277-36-5) is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, characterized by its five-membered structure containing one nitrogen atom and one oxygen atom. The presence of the 4-chlorophenyl and hydroxymethyl substituents significantly influences its chemical behavior and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₁O₃ |
| Molecular Weight | 281.69 g/mol |
| CAS Number | 2006277-36-5 |
| Structure | Structure |
Biological Activity
Research indicates that isoxazole derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : this compound has shown promise in inhibiting various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. For instance, it has been evaluated in vitro against several cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways. It potentially inhibits pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby altering their activity. For example, it could inhibit cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammation .
- Receptor Modulation : It may also bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce ROS production, leading to oxidative stress in cancer cells, which contributes to its anticancer effects .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against multiple pathogens, reporting an inhibition zone diameter ranging from 12 to 20 mm for different bacterial strains .
- Cytotoxicity Studies : In vitro tests on cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values below those of standard chemotherapeutic agents like doxorubicin, indicating significant cytotoxic potential .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, suggesting therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate, and how is its purity validated?
- Answer: The compound can be synthesized via asymmetric Corey-Bakshi-Shibata reduction, which introduces chirality at the hydroxy-methyl group. Key steps include cyclization of propargylic intermediates and catalytic reduction. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and mass spectrometry (MS) to assess molecular weight accuracy. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in related isoxazole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Answer: Essential techniques include:
- ¹H/¹³C NMR: Focus on peaks for the isoxazole ring (δ 6.5–7.5 ppm for aromatic protons), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and hydroxy-methyl group (δ 2.5–3.5 ppm with splitting patterns indicating chirality) .
- X-ray crystallography: Critical for confirming bond angles, dihedral angles, and stereochemistry. SHELX software is widely used for structure refinement .
- High-resolution MS: Ensure molecular ion peaks align with the theoretical mass (C₁₄H₁₄ClNO₄: ~295.7 g/mol).
Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Answer: The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. Its electron-withdrawing nature stabilizes the isoxazole ring, reducing undesired side reactions during derivatization. Comparative studies with fluorophenyl or nitrophenyl analogs show altered bioactivity profiles, suggesting substituent-dependent target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the hydroxy-methyl group exhibits unexpected conformational flexibility?
- Answer: Use dynamic NMR to study rotational barriers of the hydroxy-methyl group. If crystallographic data (e.g., SHELXL refinements) show disorder, employ twinned refinement or low-temperature crystallography (<150 K) to stabilize conformers. Cross-validate with computational methods (DFT) to model energy-minimized geometries .
Q. What experimental strategies optimize enantiomeric excess (ee) in asymmetric synthesis, and how are chiral intermediates analyzed?
- Answer: Use chiral catalysts (e.g., BINOL-derived ligands) during the Corey-Bakshi-Shibata reduction step. Monitor ee via chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy. For intermediates, derivatize with Mosher’s acid to enhance NMR diastereotopic splitting .
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs, and how are these tested?
- Answer: Analogous isoxazole derivatives exhibit neuroprotective effects via glutamate receptor modulation. Design patch-clamp assays to test inhibition of NMDA receptor currents. Use molecular docking (e.g., AutoDock Vina) to predict binding to the receptor’s glycine site, followed by in vitro ischemia models (e.g., oxygen-glucose deprivation in neuronal cultures) .
Q. How do substituent variations (e.g., nitro vs. chloro groups) impact biological activity, and what statistical methods validate these differences?
- Answer: Synthesize analogs (e.g., 4-nitrophenoxy or 3,4-dichlorophenyl derivatives) and compare IC₅₀ values in dose-response assays. Use ANOVA with post-hoc Tukey tests to assess significance. For structure-activity relationship (SAR) modeling, apply partial least squares regression (PLS-R) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Methodological Notes
- Crystallography: SHELX refinement requires high-resolution data (≤1.0 Å). For twinned crystals, use HKLF 5 format in SHELXL .
- Synthetic Yield Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% in cyclization steps .
- Data Reproducibility: Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
